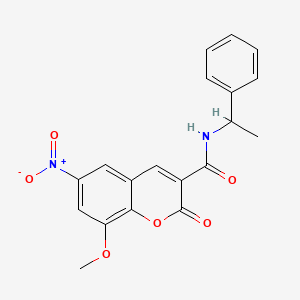
8-methoxy-6-nitro-2-oxo-N-(1-phenylethyl)chromene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-methoxy-6-nitro-2-oxo-N-(1-phenylethyl)chromene-3-carboxamide is a chemical compound with diverse applications in scientific research. It has a molecular formula of C19H16N2O6 and a molecular weight of 368.3401 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES notation: COc1cc (cc2c1oc (=O)c (c2)C (=O)NC (c1ccccc1)C) [N+] (=O) [O-] . This notation provides a textual representation of the compound’s structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 368.3401 . Other physical and chemical properties specific to this compound are not available in the search results.Wissenschaftliche Forschungsanwendungen
Structural Analysis and Polymorphism 4-Oxo-N-phenyl-4H-chromene-2-carboxamide, a compound structurally related to 8-methoxy-6-nitro-2-oxo-N-(1-phenylethyl)chromene-3-carboxamide, has been analyzed for its crystalline structure, showcasing the importance of conformation and polymorphism in understanding the physical and chemical properties of such compounds. This analysis helps in understanding the arrangement and interaction of molecules, essential for drug design and materials science applications (J. Reis et al., 2013).
Antitumor Activity Research on analogs of 8-methoxy-6-nitro-2-oxo-N-(1-phenylethyl)chromene-3-carboxamide has led to the discovery of compounds with potent antitumor properties. Specifically, 6-bromo-8-ethoxy-3-nitro-2H-chromene showed significant antiproliferative activities against a panel of tumor cell lines, highlighting the potential of these compounds in cancer therapy (Shuguang Yin et al., 2013).
Selective Detection of Metal Ions Nitro-3-carboxamide coumarin derivatives, similar in structure to 8-methoxy-6-nitro-2-oxo-N-(1-phenylethyl)chromene-3-carboxamide, have been utilized as fluorescent probes for the selective detection of Cu(II) ions. This application is crucial for environmental monitoring and biological studies, where the selective sensing of metal ions can provide insights into various chemical processes and environmental contamination levels (A. Bekhradnia et al., 2016).
Photochromic Materials and Natural Products Synthesis The synthesis of chromene compounds has been explored for applications in creating photochromic materials and biologically active natural products. Chromene chromium carbene complexes have been used to synthesize naphthopyran and naphthopyrandione units, which are key components in photochromic materials used in various optical devices and in the synthesis of natural products with potential therapeutic applications (Manish Rawat et al., 2006).
Fluorescence Properties for Sensing and Imaging Benzo[c]coumarin carboxylic acids, related to the chromene structure, exhibit remarkable fluorescence properties. These compounds have been synthesized and characterized, showing excellent fluorescence in both solution and solid states. Such properties make them suitable for applications in chemical sensing, biological imaging, and the development of fluorescent markers for research and diagnostic purposes (Juan Shi et al., 2017).
Eigenschaften
IUPAC Name |
8-methoxy-6-nitro-2-oxo-N-(1-phenylethyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-11(12-6-4-3-5-7-12)20-18(22)15-9-13-8-14(21(24)25)10-16(26-2)17(13)27-19(15)23/h3-11H,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMZSZKIDOOGBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-6-nitro-2-oxo-N-(1-phenylethyl)chromene-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-3-cyclopropyl-1,2,4-thiadiazole](/img/structure/B2988768.png)
![N-Methyl-N-[2-[4-(2-nitrophenyl)piperazin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2988771.png)

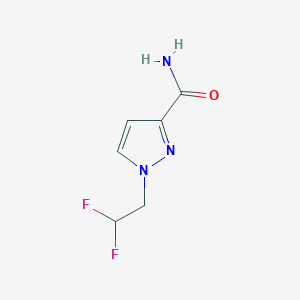
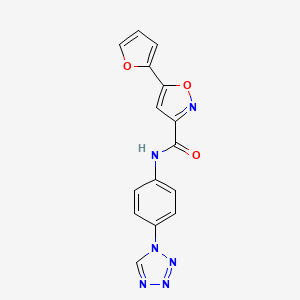
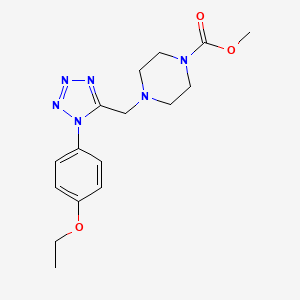
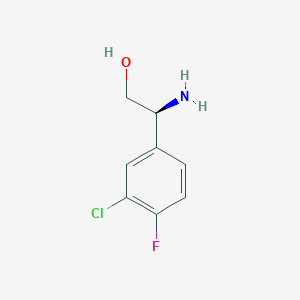
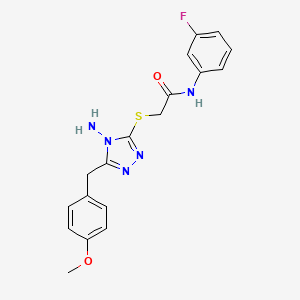

![5-(tert-butyl)-7-(3,5-dimethyl-1H-pyrazol-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2988782.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2988785.png)
![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 2-[4-(methylsulfanyl)-3-nitrobenzenesulfonamido]acetate](/img/structure/B2988787.png)
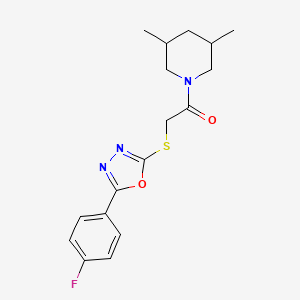
![N'-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2988790.png)